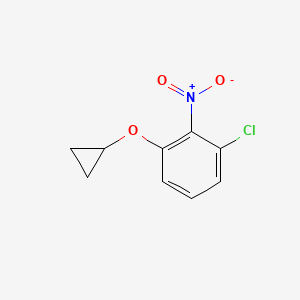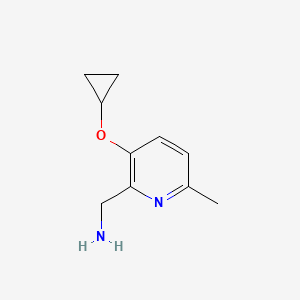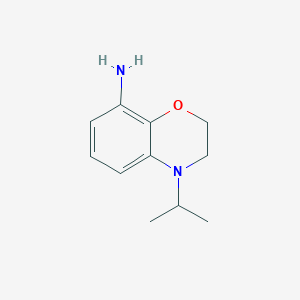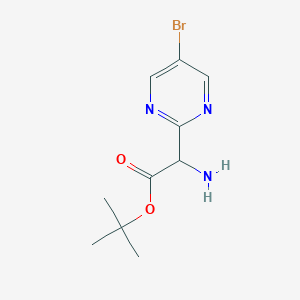
2-(4-Hydroxybenzoyl)oxyethyl-trimethylazanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxybenzoyl)oxyethyl-trimethylazanium;iodide, also known as 4-Hydroxybenzoyl choline, is a chemical compound with the molecular formula C12H18NO3 and a molecular weight of 224.3 g/mol . This compound is a 4-hydroxybenzoate ester and is primarily used in pharmacological research, food research, and as a synthetic precursor compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybenzoyl)oxyethyl-trimethylazanium;iodide typically involves the esterification of 4-hydroxybenzoic acid with choline. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is then purified through various techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxybenzoyl)oxyethyl-trimethylazanium;iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoyl ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-(4-Hydroxybenzoyl)oxyethyl-trimethylazanium;iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a pharmacological research tool.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxybenzoyl)oxyethyl-trimethylazanium;iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The hydroxyl group on the benzoyl ring plays a crucial role in its binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzoyl ethanolamine
- 4-Hydroxybenzoyl methylamine
- 4-Hydroxybenzoyl ethylamine
Uniqueness
2-(4-Hydroxybenzoyl)oxyethyl-trimethylazanium;iodide is unique due to its specific ester linkage and the presence of the trimethylazanium group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H18INO3 |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
2-(4-hydroxybenzoyl)oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H17NO3.HI/c1-13(2,3)8-9-16-12(15)10-4-6-11(14)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
InChI Key |
MZSSQMBSGRBRDI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1-carboxylate](/img/structure/B14806001.png)
![N-benzyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide](/img/structure/B14806007.png)
![2-[4-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,10R,16S,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14806014.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B14806025.png)
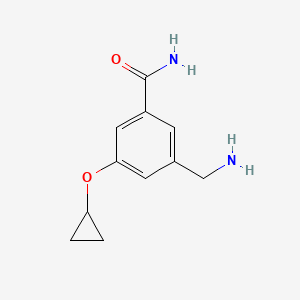
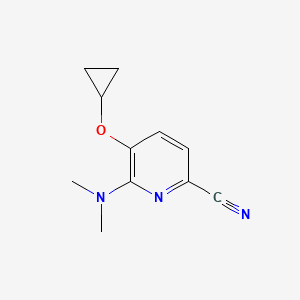
![5-Benzyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B14806038.png)
![2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol](/img/structure/B14806056.png)
